Trichloro(2,4,4-trimethylpentyl)silane

Description

Significance and Context of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, characterized by the presence of carbon-silicon bonds, occupy a pivotal position in modern chemistry. wikipedia.orglongdom.org Their importance stems from a unique combination of properties derived from the silicon element, which imparts characteristics like high thermal stability, moisture resistance, and electrical insulation. sbfchem.com These compounds are not found in nature; they are synthetically produced, making them a testament to chemical innovation. longdom.org

The applications of organosilicon compounds are widespread and impact numerous industries. They are fundamental to the production of silicones, which can be formulated as oils, elastomers (rubbers), and resins. prismaneconsulting.com These materials find use in sealants, adhesives, lubricants, and coatings. prismaneconsulting.com In the realm of advanced materials, organosilicon compounds are indispensable. For instance, they are crucial intermediates in the synthesis of the ultrapure silicon required for semiconductors, which are the bedrock of the modern electronics industry. libretexts.orgwikipedia.org Furthermore, their role extends to the life sciences and green energy sectors, with applications in medical devices and the production of components for solar cells. libretexts.orgsiliconematerial.net The versatility of organosilicon chemistry allows for the creation of specialized molecules like silane (B1218182) coupling agents, which enhance the durability and performance of composite materials. prismaneconsulting.comsiliconematerial.net

Historical Development and Evolution of Chlorosilane Research

The journey of organosilicon chemistry began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgsbfchem.com This pioneering work was quickly followed by their synthesis of the first organochlorosilane in the same year. wikipedia.org These initial discoveries laid the groundwork for a new field of chemical research.

A significant leap forward occurred in the early 20th century through the extensive work of Frederic S. Kipping. Between 1898 and 1944, Kipping published numerous papers on organosilicon chemistry and was the first to use the term "silicone." wikipedia.orgrichsilicone.com His most notable contribution was the use of Grignard reagents to synthesize a variety of organosilanes, a method that became fundamental to the burgeoning silicone industry. longdom.orgrichsilicone.com

The 1940s marked a turning point with the development of the "direct process" by Eugene G. Rochow and Richard Müller. longdom.org This process, involving the reaction of methyl chloride with a silicon-copper alloy, enabled the large-scale industrial production of methylchlorosilanes. longdom.orgwikipedia.org This breakthrough made chlorosilanes readily available, paving the way for the commercialization of a vast array of silicone products and expanding the scope of chlorosilane research. longdom.org Subsequent research has focused on refining synthesis methods, such as the hydrochlorination process to produce trichlorosilane (B8805176), and expanding the applications of various chlorosilane derivatives. wikipedia.org

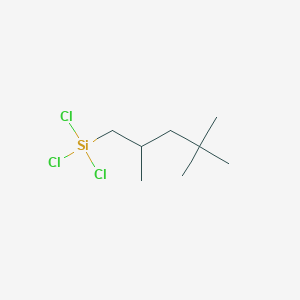

Structural Characteristics and Nomenclature of Trichloro(2,4,4-trimethylpentyl)silane

This compound is an organosilicon compound that falls under the category of alkyltrichlorosilanes. Its chemical structure consists of a central silicon atom bonded to three chlorine atoms and one organic substituent, a 2,4,4-trimethylpentyl group. The alkyl group is a branched eight-carbon chain.

The nomenclature, this compound, systematically describes this structure. "Trichloro" indicates the three chlorine atoms bonded to the silicon. "silane" refers to the silicon-based core. The term in the parenthesis, "(2,4,4-trimethylpentyl)", specifies the structure of the alkyl group attached to the silicon atom. This compound is also known by its systematic name, Silane, trichloro(2,4,4-trimethylpentyl)-. cas.org The presence of a chiral center at the second carbon of the pentyl chain means the compound is racemic. nih.govncats.io

Below is a table summarizing key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 18379-25-4 | cas.orgepa.gov |

| Molecular Formula | C8H17Cl3Si | cas.orgepa.gov |

| Molecular Weight | 247.67 g/mol | cas.orgepa.gov |

| Boiling Point | 93-96 °C at 2 Torr | cas.org |

Overview of Research Trajectories for Chlorosilanes and Their Derivatives

Research into chlorosilanes and their derivatives continues to evolve, driven by the demand for new materials with specific functionalities. A significant area of research is the development of more efficient and selective synthesis methods. For example, studies have focused on optimizing hydrosilylation reactions, which are crucial for producing a wide range of organosilicon compounds, including silane coupling agents like trichloro(3-chloropropyl)silane. wikipedia.orgnih.gov The development of novel catalysts, such as those based on rhodium, aims to improve the selectivity and efficiency of these industrial processes. nih.gov

Another major research trajectory involves the application of chlorosilanes in advanced materials and surface science. Chlorosilanes are widely used as surface modifiers for silicon and glass. wikipedia.orgentegris.com Research in this area explores the creation of self-assembled monolayers for applications in nanotechnology and to impart specific surface properties like hydrophobicity. wikipedia.orgcymitquimica.com For instance, trichloro(1H,1H,2H,2H-perfluorooctyl)silane is used to create superhydrophobic surfaces. sigmaaldrich.com

Furthermore, there is growing interest in the use of functionalized chlorosilanes, including those with branched alkyl chains, for specific applications. A recent study investigated the influence of linear and branched alkyltrichlorosilanes on the removal of microplastics from water, highlighting a novel environmental application for this class of compounds. proquest.com The study found that the structure of the alkyl group significantly impacts the efficiency of microplastic agglomeration. proquest.com This indicates a promising research direction for designing specialized chlorosilanes to address environmental challenges. The ongoing development of chlorosilanes is also geared towards creating more environmentally friendly production processes and materials for the green energy sector, such as high-purity silicon for solar panels. libretexts.orgsiliconematerial.net

Structure

3D Structure

Properties

IUPAC Name |

trichloro(2,4,4-trimethylpentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl3Si/c1-7(5-8(2,3)4)6-12(9,10)11/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPLIPFTDXHUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044861 | |

| Record name | Trichloro(2,4,4-trimethylpentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18379-25-4 | |

| Record name | Trichloro(2,4,4-trimethylpentyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18379-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloro(2,4,4-trimethylpentyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018379254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(2,4,4-trimethylpentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(2,4,4-trimethylpentyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORO(2,4,4-TRIMETHYLPENTYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267H51P23W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trichloro 2,4,4 Trimethylpentyl Silane

Direct Synthesis Approaches

Direct synthesis methods aim to form the target molecule in a single key step from readily available precursors. For trichloro(2,4,4-trimethylpentyl)silane, the most prominent direct methods are hydrosilylation reactions and reactions involving organometallic reagents.

Hydrosilylation Reactions in Organosilane Synthesis

Hydrosilylation is a powerful and widely utilized reaction in organosilicon chemistry for the formation of silicon-carbon bonds. researchgate.net This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. In the context of synthesizing this compound, this would involve the reaction of trichlorosilane (B8805176) (HSiCl₃) with an isomer of diisobutylene, specifically 2,4,4-trimethyl-1-pentene (B89804). nih.gov

The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are frequently employed due to their high activity. The general scheme for the hydrosilylation of 2,4,4-trimethyl-1-pentene with trichlorosilane is as follows:

(CH₃)₃CCH₂C(CH₃)=CH₂ + HSiCl₃ --(Catalyst)--> (CH₃)₃CCH₂CH(CH₃)CH₂SiCl₃

The regioselectivity of the addition is a critical aspect, with the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon, being the desired isomer in this case. Platinum catalysts are generally effective in promoting this regioselectivity. gelest.com However, the steric hindrance presented by the bulky tert-butyl group in 2,4,4-trimethyl-1-pentene can influence the reaction rate and may necessitate specific catalyst systems or reaction conditions to achieve high yields. For highly sterically hindered alkenes, alternative catalysts, such as those based on rhodium or nickel, have been explored to improve efficiency and selectivity. researchgate.netgelest.com

Table 1: Typical Catalysts and Conditions for Hydrosilylation of Alkenes with Trichlorosilane

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Typical Yield (%) |

| Speier's Catalyst | 10⁻⁴ - 10⁻⁵ | 60 - 120 | Toluene, Hexane | 70 - 95 |

| Karstedt's Catalyst | 10⁻⁵ - 10⁻⁶ | 25 - 80 | Toluene, THF | 85 - 99 |

| Rhodium Complexes | 10⁻³ - 10⁻⁴ | 40 - 80 | Dichloromethane | >90 |

| Nickel Complexes | 0.1 - 1 | 25 - 60 | Toluene, THF | 80 - 98 |

Note: Data is representative for hydrosilylation reactions and may vary depending on the specific substrate and reaction scale.

Grignard and Organolithium Reagent Mediated Routes

An alternative direct approach involves the use of organometallic reagents, such as Grignard or organolithium reagents. gelest.com This method relies on the reaction of a silicon halide, typically silicon tetrachloride (SiCl₄), with a nucleophilic alkyl source.

For the synthesis of this compound, the corresponding Grignard reagent, 2,4,4-trimethylpentylmagnesium halide, would be prepared first by reacting a 2,4,4-trimethylpentyl halide (e.g., chloride or bromide) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). gelest.com The resulting Grignard reagent is then reacted with an excess of silicon tetrachloride. The use of excess SiCl₄ is crucial to favor the formation of the monosubstituted product, this compound, and minimize the formation of di-, tri-, and tetra-alkylated silanes. gelest.com

The reaction sequence is as follows:

(CH₃)₃CCH₂CH(CH₃)CH₂X + Mg --(Ether)--> (CH₃)₃CCH₂CH(CH₃)CH₂MgX (where X = Cl, Br)

(CH₃)₃CCH₂CH(CH₃)CH₂MgX + SiCl₄ (excess) --> (CH₃)₃CCH₂CH(CH₃)CH₂SiCl₃ + MgXCl

Similarly, an organolithium reagent can be employed. This would involve the reaction of a 2,4,4-trimethylpentyl halide with lithium metal to form 2,4,4-trimethylpentyllithium, which is then reacted with silicon tetrachloride. Organolithium reagents are generally more reactive than their Grignard counterparts.

Reaction Conditions and Optimization Strategies in Synthesis

Optimizing the synthesis of this compound is key to achieving high yields and purity, particularly given the steric bulk of the alkyl group.

In hydrosilylation reactions , optimization often focuses on the catalyst system. The choice of platinum catalyst and its concentration can significantly impact the reaction rate and selectivity. For sterically hindered alkenes, catalysts with specific ligands may be required to facilitate the approach of the bulky alkene to the metal center. organic-chemistry.org Temperature control is also critical; while higher temperatures can increase the reaction rate, they can also lead to side reactions such as isomerization of the alkene or decomposition of the catalyst. The molar ratio of the reactants is another important parameter, with a slight excess of the alkene sometimes used to ensure complete conversion of the more valuable silane (B1218182).

For Grignard and organolithium-mediated routes , the reaction conditions must be strictly anhydrous, as these organometallic reagents are highly reactive towards water. youtube.com The choice of solvent (e.g., diethyl ether vs. THF) can influence the reactivity of the Grignard reagent. The rate of addition of the organometallic reagent to the silicon tetrachloride solution and the reaction temperature are critical for controlling the selectivity towards the mono-alkylated product. A slow addition at low temperatures is generally preferred to minimize the formation of poly-alkylated byproducts. gelest.com

Table 2: Key Optimization Parameters for Synthesis

| Synthetic Route | Parameter | Focus of Optimization |

| Hydrosilylation | Catalyst Type & Loading | Maximize activity and selectivity, minimize side reactions. |

| Temperature | Balance reaction rate with catalyst stability and side reactions. | |

| Reactant Ratio | Ensure complete conversion of the limiting reagent. | |

| Grignard/Organolithium | Solvent | Influence reagent reactivity and solubility. |

| Addition Rate & Temp. | Control selectivity for mono-substitution, manage exothermicity. | |

| Purity of Reagents | Ensure anhydrous conditions to prevent reagent quenching. |

Scalability and Industrial Production Considerations for this compound

For the industrial production of this compound, several factors beyond the laboratory scale must be considered.

Hydrosilylation is often favored in industrial settings due to its high atom economy and the catalytic nature of the process, which reduces the amount of waste generated. researchgate.net The choice of catalyst is critical for cost-effectiveness and process efficiency on a large scale. While platinum catalysts are effective, their high cost is a significant consideration. Research into more abundant and less expensive metal catalysts, such as those based on nickel or iron, is an active area. gelest.com The separation of the catalyst from the product and its potential for recycling are also important economic and environmental considerations. Continuous flow reactors are often employed in industrial hydrosilylation processes to improve heat management, safety, and throughput.

The Grignard route , while a robust and well-understood method, presents several challenges for large-scale production. gelest.com The use of large quantities of volatile and flammable ethereal solvents requires specialized handling and safety infrastructure. The reaction is also stoichiometric in magnesium, leading to the formation of significant amounts of magnesium halide salts as byproducts, which require disposal. However, for certain applications and depending on the relative cost of the starting materials, the Grignard process can still be a viable industrial method.

The purification of the final product is a major consideration in both routes. Distillation is the most common method for purifying volatile silanes like this compound. The presence of closely boiling isomers or byproducts can complicate this process and may require fractional distillation columns with high efficiency.

Table 3: Comparison of Synthetic Routes for Industrial Scale-Up

| Feature | Hydrosilylation | Grignard/Organolithium Route |

| Atom Economy | High | Lower (due to MgX₂ byproduct) |

| Catalyst/Reagent | Catalytic (often precious metal) | Stoichiometric (magnesium/lithium) |

| Solvents | Hydrocarbons, ethers | Ethers (flammable) |

| Byproducts | Minimal (isomers) | Magnesium/lithium salts |

| Safety | Flammable silanes and solvents | Highly reactive organometallics, flammable solvents |

| Scalability | Generally well-suited for continuous processes | Batch processes are common, can be more complex to scale |

Chemical Reactivity and Reaction Mechanisms of Trichloro 2,4,4 Trimethylpentyl Silane

Hydrolysis Kinetics and Mechanism

The initial step in the transformation of Trichloro(2,4,4-trimethylpentyl)silane is its hydrolysis, a reaction in which the chloro groups are substituted by hydroxyl groups from water. This process is generally stepwise, with each successive hydrolysis step being influenced by the steric bulk of the organic substituent and the remaining chloro groups.

The hydrolysis of chlorosilanes proceeds via a nucleophilic substitution mechanism at the silicon atom. dtic.mil Water acts as the nucleophile, attacking the electrophilic silicon center. For chlorosilanes, this reaction is typically rapid and can be catalyzed by both acids and bases. taylorfrancis.com The mechanism is generally considered to be an SN2-type reaction at silicon (SN2@Si). tandfonline.com However, unlike the classic SN2 reaction at a carbon center which involves a single transition state, the reaction at a silicon center can proceed through a lower-energy pentacoordinate intermediate. tandfonline.com

The large steric demand of the 2,4,4-trimethylpentyl group is expected to hinder the approach of the nucleophilic water molecule to the silicon atom, thereby slowing down the hydrolysis rate compared to less sterically hindered alkyltrichlorosilanes. researchgate.net The electron-donating nature of the alkyl group can also influence the electrophilicity of the silicon atom. taylorfrancis.com

Table 1: Relative Hydrolysis Rates of Alkyltrichlorosilanes with Varying Steric Bulk (Illustrative Data)

| Alkyl Group | Relative Hydrolysis Rate (Illustrative) | Steric Parameter (Taft Es, for analogous groups) |

|---|---|---|

| Methyl | 100 | 0.00 |

| Ethyl | 50 | -0.07 |

| Isopropyl | 10 | -0.47 |

| tert-Butyl | 1 | -1.54 |

| 2,4,4-Trimethylpentyl | <1 (Estimated) | ~ -2.0 (Estimated) |

The rate of silane (B1218182) hydrolysis is significantly influenced by the solvent system and the pH of the reaction medium. researchgate.net Hydrolysis is generally catalyzed by both acidic and basic conditions. taylorfrancis.com Under acidic conditions, the reaction is initiated by the protonation of a chloro group, making it a better leaving group. Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the silicon atom. taylorfrancis.com

The choice of solvent can affect the solubility of the nonpolar this compound and the concentration of water at the reaction site. researchgate.net The use of co-solvents like acetone (B3395972) or ethanol (B145695) can create a homogeneous reaction mixture, facilitating a more controlled hydrolysis process. researchgate.net The pH of the solution dictates the dominant catalytic pathway and can be used to control the rate of hydrolysis relative to the subsequent condensation reactions. acs.org For instance, acidic conditions generally favor hydrolysis over condensation. researchgate.net

Table 2: Effect of pH on the Relative Rate of Silane Hydrolysis (General Trends)

| pH Range | Dominant Catalyst | Relative Hydrolysis Rate |

|---|---|---|

| < 3 | H+ | Fast |

| 3 - 6 | Water (uncatalyzed) | Slow |

| 7 | Water (uncatalyzed) | Very Slow (minimum rate) |

| > 8 | OH- | Fast |

This table illustrates general trends for silane hydrolysis. researchgate.netacs.org

The complete hydrolysis of this compound leads to the formation of (2,4,4-trimethylpentyl)silanetriol. tandfonline.com This silanetriol is a key intermediate in the formation of polysiloxanes. Due to the bulky organic substituent, this silanetriol is expected to have a higher stability against self-condensation compared to smaller alkylsilanetriols. researchgate.netgelest.com The steric hindrance provided by the 2,4,4-trimethylpentyl group can slow down the subsequent condensation reactions, allowing for the potential isolation or controlled reaction of the silanetriol intermediate. tandfonline.com

Condensation Reactions and Polymerization Pathways

Following hydrolysis, the (2,4,4-trimethylpentyl)silanetriol intermediates undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water in the process. researchgate.net These reactions lead to the formation of oligomers and eventually high molecular weight polymers.

The condensation of silanols is also a nucleophilic substitution reaction, where a silanol (B1196071) group of one molecule attacks the silicon atom of another, displacing a hydroxyl group. tandfonline.com This reaction can also be catalyzed by both acids and bases. tandfonline.com The steric bulk of the 2,4,4-trimethylpentyl group plays a crucial role in directing the condensation pathway. Due to the significant steric hindrance, the condensation of (2,4,4-trimethylpentyl)silanetriol can be highly selective. For instance, studies on similarly bulky tertiary alkylsilanetriols have shown that controlled condensation can lead to the formation of specific, well-defined structures like disiloxane-1,1,3,3-tetrols as the primary condensation products. tandfonline.com Further condensation under specific catalytic conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), can lead to the formation of cage-like silsesquioxane structures (T8 cages). tandfonline.com

The control of siloxane chain length and architecture is a critical aspect of silicone polymer synthesis. unm.edu For trifunctional silanes like this compound, uncontrolled condensation can lead to highly cross-linked, insoluble gels. researchgate.net However, several strategies can be employed to manage the final polymer structure.

One common method to control chain length is the use of a monofunctional silane, such as monochlorotrimethylsilane, as a chain stopper. researchgate.net This monofunctional reagent can react with the growing siloxane chains, capping the reactive silanol ends and preventing further polymerization.

The architecture of the resulting polysiloxane is heavily influenced by the reaction conditions. The significant steric hindrance of the 2,4,4-trimethylpentyl group can inherently limit the degree of cross-linking and favor the formation of less complex structures. researchgate.net By carefully controlling factors such as the concentration of reactants, temperature, pH, and the type of catalyst, it is possible to influence the balance between linear chain extension and branching, thereby controlling the final polymer architecture. acs.org For example, condensation under dilute conditions often favors the formation of cyclic or cage structures, while higher concentrations can lead to linear or branched polymers. gelest.com

Table 3: Factors Influencing Siloxane Architecture from Bulky Alkylsilanetriols

| Parameter | Effect on Architecture |

|---|---|

| Concentration | High concentration favors linear/branched polymers; Low concentration favors cyclic/cage structures. gelest.com |

| Catalyst | Specific catalysts (e.g., TBAF) can promote the formation of well-defined cage structures (silsesquioxanes). tandfonline.com |

| Solvent | The choice of solvent can influence the conformation of the growing polymer chains and affect the final structure. |

| Temperature | Higher temperatures generally increase the rate of condensation and can lead to higher molecular weight polymers. acs.org |

Formation of Polysilicic Acid Species

The reaction of this compound with water leads to the formation of polysilicic acid-like structures through a two-step process: hydrolysis followed by condensation.

Hydrolysis: The initial and rapid step involves the hydrolysis of the three silicon-chlorine (Si-Cl) bonds to form silanetriol intermediates, specifically (2,4,4-trimethylpentyl)silanetriol. uni-wuppertal.de During this reaction, hydrogen chloride (HCl) is liberated as a byproduct. nih.govnj.gov The general reaction is as follows:

C₈H₁₇SiCl₃ + 3H₂O → C₈H₁₇Si(OH)₃ + 3HCl

The mechanism of Si-Cl bond hydrolysis is dependent on the concentration of water. researchgate.net While direct hydrolysis can be kinetically slow, the presence of multiple water molecules facilitates the reaction, lowering the activation energy barrier. researchgate.net

Condensation: The resulting (2,4,4-trimethylpentyl)silanetriol is unstable and readily undergoes intermolecular condensation reactions. In these reactions, the silanol groups (Si-OH) of adjacent molecules react with each other to form silicon-oxygen-silicon (Si-O-Si) linkages, known as siloxane bonds, and eliminate water molecules.

This condensation process does not typically stop at the dimer or trimer stage. Instead, it continues to form a highly cross-linked, three-dimensional network. This polymeric or oligomeric structure is a form of polysilicic acid, capped with the hydrophobic 2,4,4-trimethylpentyl groups. The bulky nature of this alkyl group can introduce significant steric hindrance, potentially influencing the rate and extent of the condensation, and the final structure of the resulting polymer. In some cases, hydrolysis of trichlorosilanes in the presence of solvents like ether can lead to the formation of low molecular weight cyclic siloxanes. google.com

n C₈H₁₇Si(OH)₃ → (C₈H₁₇SiO₁.₅)n + 1.5n H₂O

The final product is a solid, resinous material, often referred to as a polysilsesquioxane, which combines an inorganic silicate (B1173343) core with organic, hydrophobic side chains. uni-wuppertal.de

Other Reactions and Functionalization

Beyond hydrolysis, the reactive Si-Cl bonds of this compound are a gateway to a wide array of functionalization reactions.

Alkoxylation and Esterification Reactions (e.g., to Triethoxy(2,4,4-trimethylpentyl)silane)

This compound reacts readily with alcohols (alkoxylation) to replace the chlorine atoms with alkoxy groups, forming alkoxysilanes. A prominent example is the reaction with ethanol to synthesize Triethoxy(2,4,4-trimethylpentyl)silane. guidechem.comcymitquimica.com This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

C₈H₁₇SiCl₃ + 3CH₃CH₂OH → C₈H₁₇Si(OCH₂CH₃)₃ + 3HCl

The resulting product, Triethoxy(2,4,4-trimethylpentyl)silane, is a colorless liquid used as a silane coupling agent and surface modifier. guidechem.comcymitquimica.comsisib.com These alkoxysilanes are generally more stable than their chlorosilane precursors but can still undergo hydrolysis, albeit at a slower rate, to form reactive silanols. sisib.com

Similarly, esterification can be achieved by reacting this compound with carboxylic acids. However, the more common route to silyl (B83357) esters involves reagents like chlorotrimethylsilane (B32843) with a carboxylic acid and an alcohol. unirioja.es

Table 1: Properties of Triethoxy(2,4,4-trimethylpentyl)silane

| Property | Value |

|---|---|

| CAS Number | 35435-21-3 |

| Molecular Formula | C₁₄H₃₂O₃Si |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 215.8 °C at 760 mmHg |

| Applications | Coupling agent, surface modifier, water repellent |

Source: guidechem.comcymitquimica.comsisib.comchemicalbook.com

Coupling and Cross-Linking Reactions

The trifunctional nature of this compound makes it an effective agent for coupling and cross-linking applications.

Cross-Linking: It can be used to cross-link polymers that possess reactive functional groups, such as hydroxyl groups. For instance, it can react with hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) to form a cross-linked network, enhancing the mechanical properties of the resulting silicone material. rsc.org The reaction proceeds by the formation of Si-O-polymer bonds, creating a durable three-dimensional structure. The concentration of the trichloro(alkyl)silane cross-linker significantly influences the properties of the final material. rsc.org

Coupling Reactions: In the context of materials science, this compound acts as a coupling agent to improve the adhesion between inorganic substrates and organic polymers. The mechanism involves the hydrolysis of the Si-Cl bonds to Si-OH groups, which then condense with hydroxyl groups present on the surface of inorganic materials (like glass or metal oxides), forming stable covalent bonds. The 2,4,4-trimethylpentyl group then extends away from the surface, providing a hydrophobic and organophilic interface that can physically or chemically bond with an organic matrix. While specific examples using this compound are not prevalent in literature, the principle is widely applied to other trichlorosilanes for creating self-assembled monolayers. wikipedia.org

Reaction with Other Organic and Inorganic Substrates

Organic Substrates: The high reactivity of the Si-Cl bonds allows this compound to react with a variety of organic molecules containing active hydrogens, such as amines and amides, although these reactions are less common than alkoxylation. It can also participate in more complex organic transformations. For example, trichlorosilanes can react with alkynes in the presence of a catalyst in hydrosilylation-type reactions, though this specific compound lacks the Si-H bond to be the primary hydrosilylating agent. rsc.org

Inorganic Substrates: A primary application of this compound and its derivatives is the surface modification of inorganic materials. researchgate.netshinetsusilicones.com When applied to substrates like glass, silica (B1680970), or metal oxides, the compound reacts with surface hydroxyl groups. This process, as described in the coupling section, tethers the silane to the surface. The bulky and non-polar 2,4,4-trimethylpentyl group then imparts a hydrophobic (water-repellent) character to the surface. This is critical for applications such as creating water-resistant coatings on construction materials or modifying the surface energy of nanoparticles. sisib.com

Table 2: Summary of Reactivity

| Reaction Type | Reactant(s) | Product Type | Key Feature |

|---|---|---|---|

| Hydrolysis/Condensation | Water | Polysilsesquioxane | Formation of a cross-linked, solid resin. uni-wuppertal.de |

| Alkoxylation | Alcohols (e.g., Ethanol) | Alkoxysilane (e.g., Triethoxy(2,4,4-trimethylpentyl)silane) | Replacement of chlorine with alkoxy groups. guidechem.com |

| Cross-Linking | Polymers with -OH groups (e.g., PDMS) | Cross-linked polymer network | Increases mechanical strength of materials. rsc.org |

Derivatives and Analogues of Trichloro 2,4,4 Trimethylpentyl Silane

Synthesis and Characterization of Alkoxysilane Analogues

Alkoxysilane analogues are central to the application of the (2,4,4-trimethylpentyl)silane moiety. They are typically synthesized from their chlorosilane parent compound and are characterized by the presence of hydrolyzable alkoxy groups attached to the silicon atom.

Triethoxy(2,4,4-trimethylpentyl)silane is a key analogue and a commercially significant organosilicon compound. cymitquimica.com It is a colorless liquid characterized by a silicon atom bonded to three ethoxy groups and one 2,4,4-trimethylpentyl group. cymitquimica.comguidechem.com This compound is also known by synonyms such as i-Octyltriethoxysilane. sisib.com

The synthesis of Triethoxy(2,4,4-trimethylpentyl)silane typically involves the reaction of Trichloro(2,4,4-trimethylpentyl)silane with ethanol (B145695). This alcoholysis reaction replaces the three chloro groups with ethoxy groups, releasing hydrogen chloride as a byproduct. The presence of the bulky 2,4,4-trimethylpentyl group contributes to its steric hindrance, which influences its reactivity. cymitquimica.com The ethoxy groups enhance its solubility in organic solvents and are the reactive sites for hydrolysis. cymitquimica.com

This silane (B1218182) is used to render a wide variety of materials and surfaces water-repellent, finding particular use in the treatment of construction materials like concrete. sisib.com It can also act as a surface modifier to impart hydrophobicity and improve compatibility with non-polar organic matrices. guidechem.comsisib.com

Table 1: Properties of Triethoxy(2,4,4-trimethylpentyl)silane

| Property | Value |

|---|---|

| CAS Number | 35435-21-3 cymitquimica.com |

| Molecular Formula | C₁₄H₃₂O₃Si cymitquimica.comnih.gov |

| Molecular Weight | 276.49 g/mol nih.gov |

| Appearance | Clear colorless liquid sisib.com |

| Boiling Point | 215.8 °C at 760 mmHg guidechem.com |

| Vapor Pressure | 0.212 mmHg at 25°C guidechem.com |

This interactive table provides key physical and chemical properties of Triethoxy(2,4,4-trimethylpentyl)silane.

The reactivity of alkoxysilane derivatives of this compound is governed by several structural factors. Organofunctional silanes generally possess a molecular structure of X-R-Si(OR')₃, where R is the organic spacer, in this case, the (2,4,4-trimethylpentyl) group. russoindustrial.ru

The key reactions of these alkoxysilanes are hydrolysis and condensation. afinitica.comresearchgate.net The alkoxy groups (e.g., methoxy (B1213986), ethoxy) are hydrolyzable and react with water, often with acid or base catalysis, to form reactive silanol (B1196071) (Si-OH) groups. russoindustrial.ruresearchgate.netgarzantispecialties.com The rate of hydrolysis is influenced by the type of alkoxy group, with methoxy groups generally hydrolyzing faster than ethoxy groups. afinitica.comgelest.com This is a critical consideration for tuning the reactivity and working time of formulations containing these silanes.

The bulky 2,4,4-trimethylpentyl group provides significant steric hindrance around the silicon center. This steric shield can slow the rate of hydrolysis and subsequent condensation compared to silanes with smaller alkyl groups. cymitquimica.com This steric effect, combined with the hydrophobicity imparted by the branched alkyl chain, influences the orientation of the molecule at interfaces and its effectiveness as a surface modifier. cymitquimica.comsisib.com The condensation of the silanol intermediates with each other forms stable siloxane (Si-O-Si) bonds, leading to oligomeric or polymeric structures. russoindustrial.ru

Organofunctional Silanes Derived from the (2,4,4-trimethylpentyl) Moiety

Organofunctional silanes are molecules that contain two different types of reactive groups on the silicon atom, allowing them to act as molecular bridges between dissimilar materials, such as inorganic surfaces and organic polymers. russoindustrial.rugarzantispecialties.com In the context of the (2,4,4-trimethylpentyl) moiety, this group typically serves as the non-polar, hydrophobic component of the silane.

These molecules follow the general structure where the hydrolyzable alkoxy groups (e.g., ethoxy) can bond to inorganic substrates like glass or metal, while a separate organofunctional group (X) can react with an organic polymer matrix. russoindustrial.rusiltech.com While the (2,4,4-trimethylpentyl) group itself is non-reactive in a coupling sense, silanes incorporating it are used as surface treatments where hydrophobicity is desired. siltech.com For instance, i-octyltriethoxysilane serves to make surfaces water-repellent. sisib.com The principle involves the hydrolysis of the ethoxy groups to form silanols, which then bond to the substrate, leaving the hydrophobic trimethylpentyl groups oriented away from the surface. russoindustrial.ru

Polymeric and Oligomeric Siloxane Derivatives

The formation of polymeric and oligomeric siloxanes is a direct consequence of the hydrolysis and condensation of (2,4,4-trimethylpentyl)alkoxysilanes. sisib.comrussoindustrial.ru A siloxane is a compound containing a Si-O-Si functional group, which forms the backbone of silicones. wikipedia.orgatamanchemicals.com

The process begins with the hydrolysis of the alkoxysilane, such as Triethoxy(2,4,4-trimethylpentyl)silane, in the presence of moisture. sisib.com This reaction yields ethanol and reactive silanol intermediates. sisib.com These silanols are generally unstable and readily undergo condensation reactions. gelest.com They can condense with other silanol molecules or with remaining alkoxysilane molecules to form siloxane bonds and eliminate water or alcohol. russoindustrial.ruwikipedia.org

This condensation process can continue, leading to the formation of oligomers (short chains) or high-molecular-weight polymers (polysiloxanes). wikipedia.org The resulting polysiloxane will have a backbone of alternating silicon and oxygen atoms, with the (2,4,4-trimethylpentyl) groups as side chains. These bulky, hydrophobic side groups define the properties of the final polymer, making it highly water-repellent and imparting low surface energy. The cross-linking of polyethylene (B3416737) with vinyl-functional alkoxy silanes is one example of how organofunctional silanes can be used to create polymeric networks. russoindustrial.ru

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Triethoxy(2,4,4-trimethylpentyl)silane |

| i-Octyltriethoxysilane |

| Ethanol |

| Hydrogen chloride |

| Silanol |

| Polydimethylsiloxane (B3030410) |

Applications in Materials Science and Engineering

Surface Modification and Coating Technologies

Organosilanes are widely utilized to alter the surface properties of various substrates. keyingchemical.com The hydrolysis of the reactive groups, such as the chloro groups in Trichloro(2,4,4-trimethylpentyl)silane, leads to the formation of silanols. These silanols can then condense with hydroxyl groups on the surface of inorganic materials or with each other to form durable siloxane bonds (-Si-O-Si-), effectively grafting the organic part of the molecule onto the substrate. keyingchemical.com

This compound is a key precursor for creating water- and oil-repellent surfaces. The formation of hydrophobic coatings involves the reaction of the silane (B1218182) with a substrate to create a low-energy surface. The trichlorosilyl (B107488) group of the molecule reacts with atmospheric moisture and hydroxyl groups on a given surface, forming strong covalent bonds. keyingchemical.com

Following this reaction, the long, branched alkyl chain of the 2,4,4-trimethylpentyl group is oriented away from the surface. This dense layer of nonpolar hydrocarbon groups creates a microscopic texture that minimizes the contact area with water and oil droplets, leading to high contact angles and causing liquids to bead up and roll off easily. The bulky, branched structure of the "iso-octyl" group is particularly effective at creating a robust and stable hydrophobic layer. This process can be used to impart superhydrophobic properties to various materials.

Silane coupling agents are crucial for improving the adhesion between dissimilar materials, particularly between inorganic fillers (like glass or silica) and organic polymer matrices in composite materials. keyingchemical.com These agents act as a molecular bridge at the interface. This compound can function in this capacity due to its dual reactivity.

The trichlorosilyl end of the molecule can hydrolyze and form strong covalent bonds with the inorganic substrate's surface. The other end, the 2,4,4-trimethylpentyl group, is a non-polar alkyl chain that can physically entangle with or improve the wetting and compatibility of the polymer matrix. keyingchemical.com While silanes with reactive organic functional groups (like amino or epoxy) are more common for creating covalent bonds with the polymer, alkylsilanes like this compound are used to promote adhesion through improved compatibility and van der Waals forces, especially in non-polar polymer systems. This enhancement of interfacial adhesion leads to improved mechanical strength and durability of the composite material.

The durability of construction materials like concrete can be compromised by the intrusion of water and chloride ions, which leads to freeze-thaw damage and corrosion of steel reinforcement. Silane-based sealers are used to impart water repellency to these porous materials.

When applied to concrete, this compound, or its more commonly used alkoxysilane equivalent, penetrates the pores. Inside the concrete, it reacts with moisture and the silicate (B1173343) minerals present to form a crosslinked, hydrophobic polysiloxane network that lines the pores. This treatment does not seal the pores completely, allowing the concrete to "breathe" water vapor, but it creates a powerful water-repellent barrier that prevents liquid water absorption. The bulky 2,4,4-trimethylpentyl group is highly effective in creating this hydrophobic barrier, significantly reducing water uptake and enhancing the long-term durability of the structure.

| Property | Value |

| CAS Number | 18379-25-4 |

| Molecular Formula | C₈H₁₇Cl₃Si |

| Molecular Weight | 247.67 g/mol |

| Appearance | Colorless to yellowish liquid |

| Synonyms | Silane, trichloro(2,4,4-trimethylpentyl)- |

Table 1: Properties of this compound.

Precursor for Advanced Siloxane-Based Materials

Chlorosilanes are fundamental building blocks for a wide array of silicone products, from resins to elastomers and hybrid materials. The number of chlorine atoms on the silicon determines the structure and degree of crosslinking in the final polymer.

Silicone resins are highly crosslinked polymers with a three-dimensional network structure, known for their thermal stability and durability. This compound is a trifunctional precursor, meaning it has three reactive chlorine atoms. In the synthesis process, which typically involves co-hydrolysis with other organochlorosilanes, the trichlorosilyl group can form three siloxane bonds. This makes it a key component for creating "T" units in a silicone network, which are branch points that lead to a rigid, crosslinked resin structure.

The presence of the bulky 2,4,4-trimethylpentyl group attached to the silicon-oxygen backbone modifies the resin's properties. It can increase the resin's compatibility with organic materials, improve its flexibility to reduce brittleness, and enhance its hydrophobic characteristics. In silicone elastomers, while difunctional silanes form the linear chains, trifunctional silanes like this one can be added in small amounts to introduce crosslinking sites, which is essential for curing the liquid polymer into a solid rubber.

Hybrid organic-inorganic materials are composites at the molecular level, combining the properties of both organic polymers and inorganic glasses or ceramics. Silanes are ideal precursors for these materials through sol-gel processes.

This compound can be used in such syntheses. The trichlorosilyl group undergoes hydrolysis and condensation to form an inorganic silica-like (siloxane) network. Covalently bonded to this inorganic backbone is the organic 2,4,4-trimethylpentyl group. This allows for the precise tuning of material properties. The inorganic network provides rigidity and thermal stability, while the organic side group imparts hydrophobicity, flexibility, and compatibility with other organic components. This approach is used to create novel materials for applications ranging from specialized coatings to advanced composites.

Role in Nanomaterial Synthesis and Functionalization

The functionalization of nanoparticles is a critical step in harnessing their full potential, as it controls their stability, dispersibility, and interaction with surrounding media. Organosilanes, including chlorosilanes, are widely used as coupling agents to modify the surface of various inorganic nanoparticles, such as those made of metal oxides (e.g., ZnO, SiO₂) or metals (e.g., Ag). researchgate.netnih.govnih.gov

This compound can serve as a potent surface functionalizing agent for nanoparticles that possess surface hydroxyl groups (a common feature on metal oxides). The reaction mechanism is analogous to the modification of porous materials, where the trichlorosilyl head group covalently binds to the nanoparticle surface. russoindustrial.runih.gov

The key roles of this functionalization include:

Improving Dispersion: Bare inorganic nanoparticles tend to agglomerate due to high surface energy and intermolecular forces. nih.gov Coating them with the bulky 2,4,4-trimethylpentyl groups creates a steric barrier that prevents particles from clumping together. This significantly improves their dispersion in non-polar solvents and polymer matrices. nih.gov

Tailoring Surface Properties: The modification transforms the nanoparticle surface from hydrophilic to hydrophobic. This is essential for creating superhydrophobic coatings or for incorporating nanoparticles into hydrophobic polymer composites to enhance mechanical or functional properties. researchgate.net

While direct studies on this compound are limited, extensive research on other silanes demonstrates the viability of this approach. For instance, various nanoparticles have been successfully functionalized to achieve desired properties for specific applications.

Table 5.3.1: Research Findings on Nanoparticle Functionalization with Organosilanes

| Nanoparticle | Silane Used | Purpose of Functionalization | Research Finding |

|---|---|---|---|

| Zinc Oxide (ZnO) | 3-glycidyloxy-propyl-trimethoxysilane (GPTMS) | Improve compatibility with epoxy matrices | Successful surface modification confirmed by FT-IR and TGA, showing Si-O-Si bond formation. nih.gov |

| Silver (Ag) | 3-(trimethoxysilyl) propyl methacrylate (B99206) (TMSPM) | Enhance dispersion in a PMMA resin matrix | The silane coupling agent chemically reacted with the PMMA, improving the interaction between the AgNPs and the polymer. nih.gov |

| Magnetite (Fe₃O₄) | (3-Aminopropyl)triethoxysilane (APTES) | Introduce amino-functional groups for further reactions | Direct reaction of the silane with the magnetite nanoparticle surface was achieved, demonstrating successful functionalization. sci-hub.box |

| Metal Oxides (General) | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Create superhydrophobic surfaces | General procedures for functionalizing metal oxides with chlorosilanes are established, requiring control of water content to prevent self-condensation. researchgate.net |

Advanced Characterization and Analytical Methodologies

Chromatographic Methods for Purity Assessment and Mixture Separation

Gas Chromatography (GC) is the premier analytical method for assessing the purity of volatile and thermally stable compounds like Trichloro(2,4,4-trimethylpentyl)silane. nih.gov Given the compound's reactivity, analysis requires rigorously dry conditions to prevent on-column hydrolysis, which can lead to inaccurate results and damage the column. researchgate.net

A sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Non-polar or semi-polar columns, such as those with a 5% phenyl polysiloxane phase (e.g., VF-5ms), are often suitable for separating chlorosilanes. researchgate.net The components separate based on their boiling points and interactions with the column's stationary phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes, allowing for quantification of purity and identification of by-products from its synthesis.

Table 3: Typical Gas Chromatography Parameters for Chlorosilane Analysis

| Parameter | Typical Setting/Type | Purpose | Reference |

|---|---|---|---|

| Column Type | Capillary, non-polar or semi-polar (e.g., 5% phenyl-methylpolysiloxane) | Separates compounds based on boiling point. | researchgate.net |

| Carrier Gas | Helium or Hydrogen (high purity, dry) | Transports sample through the column. | dss.go.th |

| Injector | Split/Splitless, with dry syringe and inert gas purge | Vaporizes sample and prevents moisture contamination. | researchgate.net |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Detects and helps identify eluting compounds. | nih.gov |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C) | Ensures separation of components with different volatilities. | dss.go.th |

Advanced Methods for Studying Reaction Kinetics and Mechanisms

The primary reaction of interest for this compound is its rapid hydrolysis. As the three Si-Cl bonds react with water, three equivalents of hydrochloric acid (HCl) are produced. This process can be monitored in real-time to study the reaction kinetics.

One effective method is the potentiometric measurement of chloride ion concentration. Using a chloride ion-selective electrode (ISE), the increase in [Cl⁻] in the reaction medium can be tracked over time. This data allows for the determination of the reaction rate and order. Alternatively, the reaction can be monitored by measuring the change in pH, as the production of HCl will cause a rapid decrease in the solution's pH. Theoretical studies on simpler chlorosilanes confirm that the reaction barrier is significantly lowered by the presence of additional water molecules, highlighting the catalytic role of water in the hydrolysis process. researchgate.net

Microscopic and Surface Analysis Techniques for Modified Materials

When this compound is used to modify surfaces (e.g., glass, silicon wafers, or metal oxides), a different set of analytical techniques is required to characterize the resulting thin film or monolayer.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique used to visualize the surface topography at the nanoscale. It can reveal whether the silane (B1218182) has formed a smooth, uniform monolayer or has aggregated into islands. researchgate.netspm.com.cn AFM can measure the thickness of the deposited layer and its surface roughness, providing insight into the quality and completeness of the surface modification. wiley.com

Contact Angle Goniometry: This technique measures the angle a droplet of liquid (typically water) makes with the modified surface. nih.gov An untreated hydrophilic surface like glass will have a low water contact angle. After successful modification with the hydrophobic 2,4,4-trimethylpentyl groups, the surface becomes water-repellent, resulting in a significantly higher contact angle (typically >90°). biolinscientific.comossila.com This provides a quick and effective measure of the change in surface energy and the success of the silanization process.

Table 4: Surface Analysis Techniques for Modified Materials

| Technique | Information Obtained | Purpose | Reference |

|---|---|---|---|

| Atomic Force Microscopy (AFM) | Surface topography, roughness, layer thickness, island formation. | To visualize the structure of the deposited silane layer at the nanoscale. | researchgate.netwiley.com |

| Contact Angle Goniometry | Wettability (hydrophobicity/hydrophilicity), surface energy. | To confirm successful surface functionalization by measuring changes in surface properties. | nih.govbiolinscientific.com |

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the fundamental reaction pathways of Trichloro(2,4,4-trimethylpentyl)silane, particularly its hydrolysis and subsequent condensation, which are central to its applications.

The hydrolysis of chlorosilanes, including this compound, is a critical first step in the formation of siloxane bonds. Theoretical studies on model chlorosilanes have shown that the reaction mechanism is highly dependent on the presence of water molecules. researchgate.netresearchgate.net The hydrolysis of the Si-Cl bond can proceed through different pathways, often involving pentacoordinate silicon transition states. researchgate.net The initial hydrolysis step, forming a silanol (B1196071) (R-Si(OH)Cl2), is followed by further hydrolysis to a diol (R-Si(OH)2Cl) and ultimately a triol (R-Si(OH)3).

Subsequent condensation reactions between silanol groups lead to the formation of siloxane (Si-O-Si) bridges, which are the backbone of the resulting polymeric or surface-bound structures. researchgate.net These reactions can occur between two silanols or between a silanol and an unhydrolyzed chlorosilane. The bulky 2,4,4-trimethylpentyl group is expected to sterically hinder these condensation reactions, influencing the final structure of the resulting material. Computational studies on other organosilanes have demonstrated that the pH of the reaction medium can significantly influence the rates of hydrolysis and condensation. researchgate.netresearchgate.net

The feasibility and rate of chemical reactions are governed by their energy profiles and the energy of the associated transition states. For the hydrolysis of chlorosilanes, quantum chemical calculations have been used to determine the activation barriers. Studies on simple chlorosilanes indicate that in the gas phase, the barrier heights for hydrolysis and silanol condensation can be quite high, in the range of 20 to 30 kcal/mol. researchgate.net However, the presence of additional water molecules can significantly lower these barriers by stabilizing the transition states through hydrogen bonding. researchgate.net

| Reaction | Calculated Barrier Height (kcal/mol) |

| SiH₂Cl₂ → SiCl₂ + H₂ | 77.2 |

| SiH₂Cl₂ → SiHCl + HCl | 74.8 |

| SiHCl₃ → SiCl₂ + HCl | 72.7 |

| This data is for illustrative purposes and represents calculations on other chlorosilanes. acs.orgresearchgate.net |

Molecular Dynamics Simulations of Silane (B1218182) Interactions with Surfaces and Solvents

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of this compound in different environments, such as in solution or at an interface. These simulations can provide insights into the formation of self-assembled monolayers (SAMs) and the interactions with various solvents.

MD simulations of other long-chain alkyltrichlorosilanes, such as dodecyltrichlorosilane (B1359458) (DTS) and octadecyltrichlorosilane (B89594) (OTS), on silica (B1680970) surfaces have shown how these molecules organize to form dense, ordered monolayers. nih.govresearchgate.net These studies reveal relationships between surface coverage, the tilt angle of the alkyl chains, and the thickness of the resulting layer. nih.govresearchgate.net For this compound, the branched nature of the 2,4,4-trimethylpentyl group would likely lead to a less ordered and potentially thicker monolayer compared to its linear counterparts. The bulky side chains would sterically hinder close packing, affecting the final surface properties.

The interaction with solvents is also a critical aspect that can be explored through MD simulations. The solvation of the silane molecule and its hydrolyzed forms (silanols) in different solvents will affect their reactivity and the mechanism of film formation. For example, the aggregation and orientation of silane molecules at a liquid-liquid or liquid-solid interface can be simulated to understand the initial stages of surface modification. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a molecule with its reactivity. These models can be used to predict the reactivity of new or untested compounds based on a dataset of known molecules.

For this compound, QSRR studies can be applied to predict its hydrolysis rate. A study on the hydrolysis of sixteen different chlorosilanes developed a QSPR (Quantitative Structure-Property Relationship) model that correlated the activation energy of hydrolysis with molecular descriptors. researchgate.net Such models could be used to estimate the hydrolysis rate of this compound based on its specific structural features.

Furthermore, this compound has been included in broader screening studies using Quantitative Structure-Activity Relationship (QSAR) models to predict environmental properties like bioaccumulation potential. nih.gov In one such study, the octanol-water partition coefficient (log KOW), a key parameter for assessing bioaccumulation, was estimated using the KOWWIN model. nih.gov

| QSAR Model | Predicted Property |

| KOWWIN | Octanol-Water Partition Coefficient (log KOW) |

| BIOWIN | Biodegradation Probability |

| These models have been used in screening studies that included this compound. nih.gov |

Predictive Modeling of Chemical Behavior in Reaction Systems

Predictive modeling aims to simulate the behavior of a chemical system over time, taking into account various reactions and their kinetics. For a reactive compound like this compound, such models can predict the outcome of a reaction under specific conditions.

For example, kinetic models can be developed to describe the hydrolysis and condensation of this compound in a sol-gel process. These models would incorporate the rate constants for the individual reaction steps, which can be estimated from quantum chemical calculations or experimental data on analogous systems. researchgate.net By solving the corresponding system of differential equations, one can predict the concentration of different species (unhydrolyzed silane, silanols, oligomers) as a function of time.

In the context of chemical vapor deposition (CVD), where related chlorosilanes are used as precursors, complex reaction mechanisms involving numerous gas-phase and surface reactions have been modeled. acs.orgresearchgate.net These models predict the growth rate and composition of the deposited film. While this compound is not a typical CVD precursor, the methodologies used in these studies are applicable to modeling its reactivity in other complex reaction environments. The ultimate goal of such predictive models is to enable the rational design of processes and materials with desired properties. arxiv.orgyoutube.com

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis and Application

The synthesis of organochlorosilanes, including Trichloro(2,4,4-trimethylpentyl)silane, has traditionally relied on methods that can be energy-intensive and may produce hazardous byproducts like hydrogen chloride. mdpi.comacs.org A significant future trend is the adoption of green chemistry principles to mitigate these issues.

Future research will likely focus on:

Alternative Synthesis Routes: Moving away from the direct synthesis involving silicon metal and alkyl halides, research is exploring alternative, more environmentally benign pathways. mdpi.comnih.gov One promising approach is the direct reaction of silicon with alcohols or ethers, which can produce alkoxysilanes that are alternatives to chlorosilanes. mdpi.comrsc.org For this compound, this could involve developing routes that bypass chlorinated intermediates altogether.

Atom-Economic Reactions: The hydrosilylation of alkenes is a key method for creating silicon-carbon bonds. nih.govresearchgate.netproquest.com The synthesis of this compound can be achieved via the hydrosilylation of a branched alkene like 2,4,4-trimethyl-1-pentene (B89804) with trichlorosilane (B8805176). Future work will aim to optimize this reaction to maximize atom economy, minimizing waste.

Solvent-Free and Catalytic Processes: There is a growing emphasis on developing solvent-free reaction conditions and utilizing catalytic amounts of reagents to reduce environmental impact. mdpi.comsynopsischemitech.com Research into mechanochemical synthesis, which uses mechanical force to initiate reactions, and flow chemistry, which allows for precise control and reduced waste, are promising avenues. rsc.org

Exploration of Novel Catalytic Systems for Silane (B1218182) Reactions

The hydrosilylation reaction, central to the synthesis and functionalization of silanes, has historically been dominated by expensive and scarce precious metal catalysts, particularly platinum-based systems like Karstedt's catalyst. nih.govscispace.comresearchgate.net A major thrust in current and future research is the development of more sustainable and cost-effective catalysts based on earth-abundant metals. researchgate.netproquest.com

Key areas of exploration include:

First-Row Transition Metal Catalysts: Significant progress has been made in using catalysts based on iron, cobalt, and nickel for hydrosilylation reactions. nih.govresearchgate.netproquest.comscispace.com These metals offer the potential for high efficiency and unique selectivity. For instance, cobalt-N-heterocyclic carbene (NHC) complexes have shown high activity for the anti-Markovnikov hydrosilylation of alkenes. nih.gov Future studies will likely investigate the application of such catalysts to the synthesis of sterically hindered silanes like this compound.

Heterogeneous and Recyclable Catalysts: To improve sustainability, research is focused on developing heterogeneous catalysts, such as metal-organic frameworks (MOFs) or single-atom catalysts on supports like ceria. nih.govrsc.org These systems are easier to separate from the reaction mixture and can be recycled, reducing cost and waste. Nickel-based MOFs have already been shown to be effective for alkene hydrosilylation. rsc.org

Mechanism-Driven Catalyst Design: A deeper understanding of reaction mechanisms, such as those involving silylene intermediates catalyzed by ruthenium complexes, can lead to the rational design of new catalysts with enhanced selectivity and activity. nih.gov

Table 1: Comparison of Catalytic Systems for Alkene Hydrosilylation

Catalyst Type Examples Advantages Challenges for Future Research Precious Metals Platinum (Karstedt's catalyst), Rhodium, Ruthenium High activity and selectivity, well-established High cost, scarcity, potential for product contamination Earth-Abundant Metals Iron (Fe(CO)5-based), Cobalt (Co(acac)2-based), Nickel (Ni-MOFs) Low cost, sustainable, unique reactivity Lower stability, may require specific ligands, optimizing for branched alkenes Heterogeneous Catalysts Metals on supports (e.g., CeO2), Metal-Organic Frameworks (MOFs) Easy separation, recyclability, improved stability Lower activity than homogeneous counterparts, potential for metal leaching

Integration into Smart Materials and Responsive Systems

Organofunctional silanes are crucial for creating hybrid materials that bridge the gap between inorganic substrates and organic polymers. nih.gov The unique bulky and hydrophobic 2,4,4-trimethylpentyl group of this compound makes it an interesting candidate for incorporation into smart materials.

Future research directions include:

Hydrophobic and Self-Cleaning Surfaces: The branched alkyl chain can impart significant hydrophobicity. nih.gov By grafting molecules derived from this compound onto surfaces, it is possible to create robust, water-repellent coatings for applications ranging from anti-icing surfaces to self-cleaning textiles. mdpi.com

Stimuli-Responsive Polymers: Silane-based hyperbranched polymers are of great interest for advanced applications. nih.govresearchgate.net this compound can be used as a monomer or a modifying agent to create polymers that respond to environmental stimuli. For example, incorporating this bulky group into a polymer backbone could influence its conformational changes in response to temperature or solvents, leading to applications in sensors or controlled release systems. researchgate.net

Improving Composite Material Performance: As a coupling agent, derivatives of this silane could enhance the interfacial adhesion between inorganic fillers and polymer matrices, particularly in non-polar polymer systems, leading to composite materials with improved mechanical strength and durability. ethz.ch

Advanced Characterization Techniques for In-Situ Monitoring

To guide the development of new synthetic methods and materials, it is crucial to understand the underlying chemical and physical processes. Advanced characterization techniques that allow for real-time, in-situ monitoring are becoming indispensable.

Emerging trends in this area involve:

Spectroscopic Analysis of Reactions: Techniques like time-resolved infrared (TRIR) and Raman spectroscopy can monitor the progress of silane reactions, providing kinetic and mechanistic data. numberanalytics.comnumberanalytics.com This is vital for optimizing reaction conditions for the synthesis of this compound.

Surface-Specific Characterization: When used as a surface modification agent, understanding the structure of the resulting silane layer is critical. Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and solid-state NMR (SSNMR) can provide detailed chemical information about the interface between the silane and the substrate. nih.gov Electron energy-loss spectroscopy (EELS) can also offer quantitative chemical information at high spatial resolution. arxiv.org

Microscopy for Nanoscale Structure: Transmission Electron Microscopy (TEM) can be used to visualize the morphology and microstructure of materials incorporating silanes, such as silica (B1680970) nanoparticles modified to create hydrophobic surfaces. researchgate.net

Table 2: Advanced Characterization Techniques for Silane Research

Technique Information Obtained Application in this compound Research In-Situ IR/Raman Spectroscopy Reaction kinetics, mechanistic insights, functional group transformation Monitoring synthesis via hydrosilylation; studying hydrolysis and condensation reactions Solid-State NMR (SSNMR) Chemical bonding at interfaces (e.g., Si-O-Substrate), degree of cross-linking Characterizing surface coatings on glass, metal oxides, or fillers Time-of-Flight SIMS (TOF-SIMS) Elemental and molecular composition of the outermost surface layers Analyzing the structure of self-assembled monolayers and adhesion interfaces Transmission Electron Microscopy (TEM) Morphology, particle size, and dispersion in composites Visualizing the effect of the silane on the microstructure of composite materials

Multiscale Modeling and Simulation of Silane-Based Systems

Computational modeling provides a powerful tool to predict material properties and guide experimental work, saving time and resources. nih.govrsc.org For systems involving this compound, multiscale modeling can offer insights from the atomic to the macroscopic level.

Future research will increasingly leverage:

Molecular Dynamics (MD) Simulations: MD simulations, using force fields like CVFF, can be used to study the self-assembly of silane molecules on surfaces, the interaction of silanes with polymer chains, and the structural properties of composite materials. nih.govmdpi.com This can help in understanding how the bulky 2,4,4-trimethylpentyl group influences packing density and interfacial energy. nih.gov

Computational Fluid Dynamics (CFD): For synthesis involving chemical vapor deposition (CVD), CFD models can simulate fluid flow, heat transfer, and chemical reactions within the reactor. acs.orgnih.govdtic.mil This allows for the optimization of reactor design and process parameters to maximize the yield and purity of this compound. acs.orgmdpi.com

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms at the electronic level, for example, to understand the catalytic cycle of novel hydrosilylation catalysts or the H-abstraction reactions of silanes. acs.org This fundamental understanding is crucial for the rational design of more efficient chemical processes.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Condition | Yield (%) | Purity (%) | Byproducts Identified | Source |

|---|---|---|---|---|

| HSiCl₃, AlCl₃, 100°C | 78 | 95 | HCl, oligomeric siloxanes | Analogous to [1, 8] |

| HSiCl₃, Et₃N, reflux | 65 | 90 | Chlorinated alkanes | Extrapolated from [18] |

Note : Yields may vary due to moisture sensitivity; rigorous drying of reagents is critical .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Key peaks include Si-Cl stretching (450–550 cm⁻¹) and C-H bending (1370–1480 cm⁻¹). Compare with reference spectra of analogous silanes .

- ¹H/¹³C NMR : Assign methyl (δ 0.8–1.5 ppm) and pentyl backbone signals (δ 1.2–1.8 ppm). Use deuterated chloroform to avoid solvent interference.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 254 (C₈H₁₇Cl₃Si) and fragment ions like [M-Cl]⁺ .

Basic: How can hydrolysis reactions of this silane be systematically studied to identify byproducts?

Methodological Answer:

Hydrolysis generates silanols and HCl. Design experiments as follows:

Controlled Hydrolysis : Add silane dropwise to deionized water under nitrogen.

Byproduct Analysis :

- GC-MS : Detect volatile chlorinated alkanes (e.g., 2,4,4-trimethylpentane).

- Titration : Quantify HCl using 0.1M NaOH.

- FTIR : Monitor Si-OH formation (3200–3700 cm⁻¹) .

Safety Note : Use fume hoods and acid-resistant PPE due to corrosive HCl release .

Advanced: How does thermal stress affect the stability of this compound?

Methodological Answer:

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~200°C. Key steps:

Decomposition Pathways :

- Step 1 (200–250°C) : Loss of Cl via Si-Cl bond cleavage.

- Step 2 (>250°C) : Formation of siloxane polymers.

Kinetic Studies : Use Arrhenius plots to calculate activation energy (Eₐ) for degradation.

Data Conflict Resolution : Discrepancies in reported boiling points (e.g., 192–246°C) may arise from impurities or measurement techniques. Replicate under standardized conditions .

Advanced: What computational strategies predict the reactivity of this silane in surface modification?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with hydroxylated surfaces (e.g., SiO₂). Parameters include:

- Force fields: PCFF or COMPASS for Si-O bonds.

- Solvation: Explicit water models to study hydrolysis kinetics.

- DFT Calculations : Optimize transition states for silylation reactions. Compare collision cross-sections with experimental data .

Q. Table 2: Predicted vs. Experimental Reactivity

| Surface | Predicted Adsorption Energy (kJ/mol) | Experimental Binding Strength |

|---|---|---|

| Silica (SiO₂) | -85 | -78 ± 5 |

| Alumina (Al₂O₃) | -62 | -55 ± 7 |

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points)?

Methodological Answer:

Contradictions often stem from:

- Purity Issues : Validate samples via HPLC or GC-MS (>98% purity).

- Measurement Variability : Standardize conditions (e.g., reduced pressure for boiling points).

- Reference Calibration : Use certified standards (e.g., NIST-traceable thermometers) .

Case Study : Boiling points reported as 192°C (lit.) vs. 246°C (experimental) may reflect differences in pressure (3 mmHg vs. ambient) .

Advanced: What role does this silane play in designing hydrophobic materials?

Methodological Answer:

The compound forms self-assembled monolayers (SAMs) on oxide surfaces. Methodology:

Surface Preparation : Clean substrates with piranha solution (H₂SO₄:H₂O₂).

SAM Deposition : Immerse substrates in 1–5 mM silane/toluene solution for 24 hours.

Characterization :

- Contact Angle : Measure hydrophobicity (θ > 100° for optimal SAMs).

- XPS : Confirm Si-O-Si bonding at ~103 eV .

Challenges : Competitive hydrolysis in humid environments requires inert atmosphere handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products